

Application Note: MI-1063 in CRISPR Screening Assays

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MI-1063
Cat. No.: B15621279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1063 is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of cancer, particularly in acute leukemias with MLL rearrangements. By disrupting the Menin-MLL complex, **MI-1063** inhibits the transcription of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[1] CRISPR-Cas9 genetic screening is a powerful tool to elucidate the mechanisms of action of small molecule inhibitors and to identify genes that confer sensitivity or resistance. This application note provides a detailed protocol and data interpretation guidelines for utilizing **MI-1063** in CRISPR screening assays to identify novel therapeutic targets and understand resistance mechanisms.

Mechanism of Action of MI-1063

The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, where it methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation of leukemogenic genes.[1] **MI-1063** binds to Menin and allosterically inhibits its

interaction with MLL, thereby preventing the recruitment of the MLL complex to its target gene promoters. This leads to a reduction in H3K4 methylation and subsequent downregulation of genes essential for leukemia cell survival and proliferation. CRISPR-Cas9 knockout of MEN1, the gene encoding Menin, can phenocopy the effects of **MI-1063**, providing a genetic validation of the inhibitor's on-target activity.

Data Presentation

A CRISPR-Cas9 screen with a Menin-MLL inhibitor like **MI-1063** can identify genes whose knockout confers either resistance or sensitivity to the compound. The results are typically represented as the log₂ fold change (L2FC) of each single-guide RNA (sgRNA) in the drug-treated population compared to a control population.

A chromatin-focused CRISPR screen was performed in MLL-rearranged leukemia cells (MLL-AF9) treated with the Menin-MLL inhibitor MI-503, which is structurally and functionally similar to **MI-1063**. The data below summarizes the top 20 most significantly enriched (conferring resistance) and depleted (conferring sensitivity) genes from this screen.[\[2\]](#)

Gene	Description	Log2 Fold Change (MI-503 vs. DMSO)	Implication
Top Enriched Genes (Resistance)			
UTX (KDM6A)	Histone demethylase	Positive	Loss of UTX may bypass the need for MLL-mediated H3K4 methylation.
MLL3 (KMT2C)	Histone methyltransferase	Positive	MLL3 may have redundant functions with MLL1 in some contexts.
MLL4 (KMT2D)	Histone methyltransferase	Positive	Similar to MLL3, its loss might confer resistance.
PAX5	Transcription factor	Positive	Involved in B-cell development, its loss may alter cellular state.
CREBBP	Histone acetyltransferase	Positive	A key transcriptional co-activator.
EP300	Histone acetyltransferase	Positive	Interacts with CREBBP.
BRD4	Bromodomain protein	Positive	A reader of acetylated histones.
HDAC1	Histone deacetylase	Positive	Its loss may alter the epigenetic landscape to favor survival.
SIN3A	Transcriptional corepressor	Positive	Part of a corepressor complex with HDAC1.

SUZ12	Polycomb repressive complex 2 subunit	Positive	Involved in gene silencing.
EZH2	Histone methyltransferase (H3K27)	Positive	Catalytic subunit of PRC2.
EED	Polycomb repressive complex 2 subunit	Positive	Core component of PRC2.
RBBP4	Histone-binding protein	Positive	Component of several chromatin-modifying complexes.
RBBP7	Histone-binding protein	Positive	Similar to RBBP4.
CHD4	Chromodomain helicase DNA binding protein 4	Positive	Component of the NuRD complex.
SMARCA4	SWI/SNF catalytic subunit	Positive	A key chromatin remodeler.
ARID1A	SWI/SNF complex subunit	Positive	Involved in chromatin remodeling.
PBRM1	SWI/SNF complex subunit	Positive	Part of the PBAF chromatin remodeling complex.
SETD2	Histone methyltransferase (H3K36)	Positive	Involved in transcriptional elongation.
DOT1L	Histone methyltransferase (H3K79)	Positive	Its inhibition is synergistic with Menin-MLL inhibition.
Top Depleted Genes (Sensitivity)			

MEN1	Menin	Negative	Validates on-target effect of the inhibitor.
MLL1	Mixed Lineage Leukemia 1	Negative	The direct partner of Menin.
LEDGF (PSIP1)	Lens epithelium-derived growth factor	Negative	A chromatin-binding protein that tethers MLL to chromatin.
c-MYB	Myb proto-oncogene, transcription factor	Negative	Cooperates with MLL in leukemogenesis.
HOXA9	Homeobox A9	Negative	Critical downstream target of the Menin-MLL complex.
MEIS1	Meis homeobox 1	Negative	A key cofactor of HOXA9.
PBX3	PBX homeobox 3	Negative	Another HOX cofactor.
KAT6A (MOZ)	Histone acetyltransferase	Negative	Can be part of a complex with MLL.
WDR5	WD repeat-containing protein 5	Negative	A core component of the MLL complex.
ASH2L	Ash2-like	Negative	A core component of the MLL complex.
RBBP5	Retinoblastoma-binding protein 5	Negative	A core component of the MLL complex.
DPY30	Dpy-30 homolog	Negative	A core component of the MLL complex.
MYC	MYC proto-oncogene	Negative	A master regulator of cell proliferation.
BCL2	B-cell lymphoma 2	Negative	An anti-apoptotic protein.

CDK6	Cyclin-dependent kinase 6	Negative	A key cell cycle regulator.
CCND1	Cyclin D1	Negative	A partner of CDK4/6.
E2F1	E2F transcription factor 1	Negative	A key regulator of cell cycle entry.
POLR2A	RNA polymerase II subunit A	Negative	Essential for transcription.
TBP	TATA-box binding protein	Negative	A general transcription factor.
BRD2	Bromodomain-containing protein 2	Negative	A BET family member.

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the response to **MI-1063** in a leukemia cell line such as MOLM-13 or MV4-11, which are known to be sensitive to Menin-MLL inhibitors.

Protocol 1: Lentiviral Production of CRISPR Library

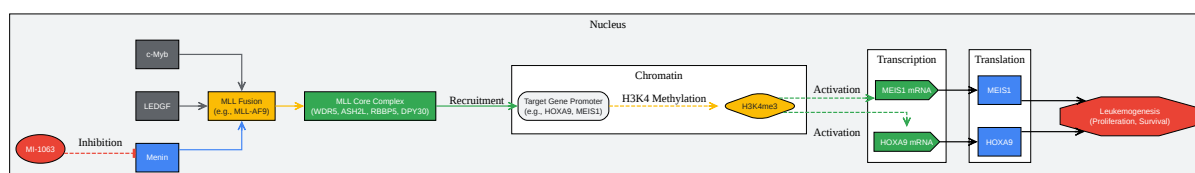
- **Plasmid Amplification:** Amplify the pooled sgRNA library plasmid in E. coli and purify the plasmid DNA.
- **Cell Seeding:** Seed HEK293T cells at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., pSPAX2 and pMD2.G) using a suitable transfection reagent.
- **Virus Collection:** Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
- **Virus Titer Determination:** Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent reporter or by antibiotic selection).

Protocol 2: CRISPR-Cas9 Screen with MI-1063

- **Cell Line Preparation:** Use a leukemia cell line (e.g., MOLM-13) that stably expresses Cas9. If not available, first transduce the cells with a lentiviral vector expressing Cas9 and select for a stable population.
- **Lentiviral Transduction of sgRNA Library:** Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
- **Antibiotic Selection:** Two days post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined by a kill curve.
- **Baseline Sample Collection (T0):** After antibiotic selection is complete (typically 2-3 days), harvest a representative population of cells as the T0 reference sample.
- **Drug Treatment:** Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and an experimental group treated with a predetermined concentration of **MI-1063**. The concentration of **MI-1063** should be in the range of the IC50 to IC80 to provide a strong selective pressure. Based on similar compounds, a starting concentration range of 10-100 nM is recommended.
- **Cell Culture and Passaging:** Passage the cells every 2-3 days, ensuring that the cell number is maintained to represent the library complexity (at least 500 cells per sgRNA). Replenish the media with fresh **MI-1063** or DMSO at each passage.
- **Final Sample Collection (T-final):** Continue the screen for 14-21 days. At the end of the screen, harvest the cells from both the DMSO and **MI-1063** treated populations.
- **Genomic DNA Extraction:** Extract genomic DNA from the T0 and T-final cell pellets.
- **sgRNA Amplification and Sequencing:** Amplify the integrated sgRNA sequences from the genomic DNA using PCR. The PCR products are then purified and subjected to next-generation sequencing to determine the abundance of each sgRNA.

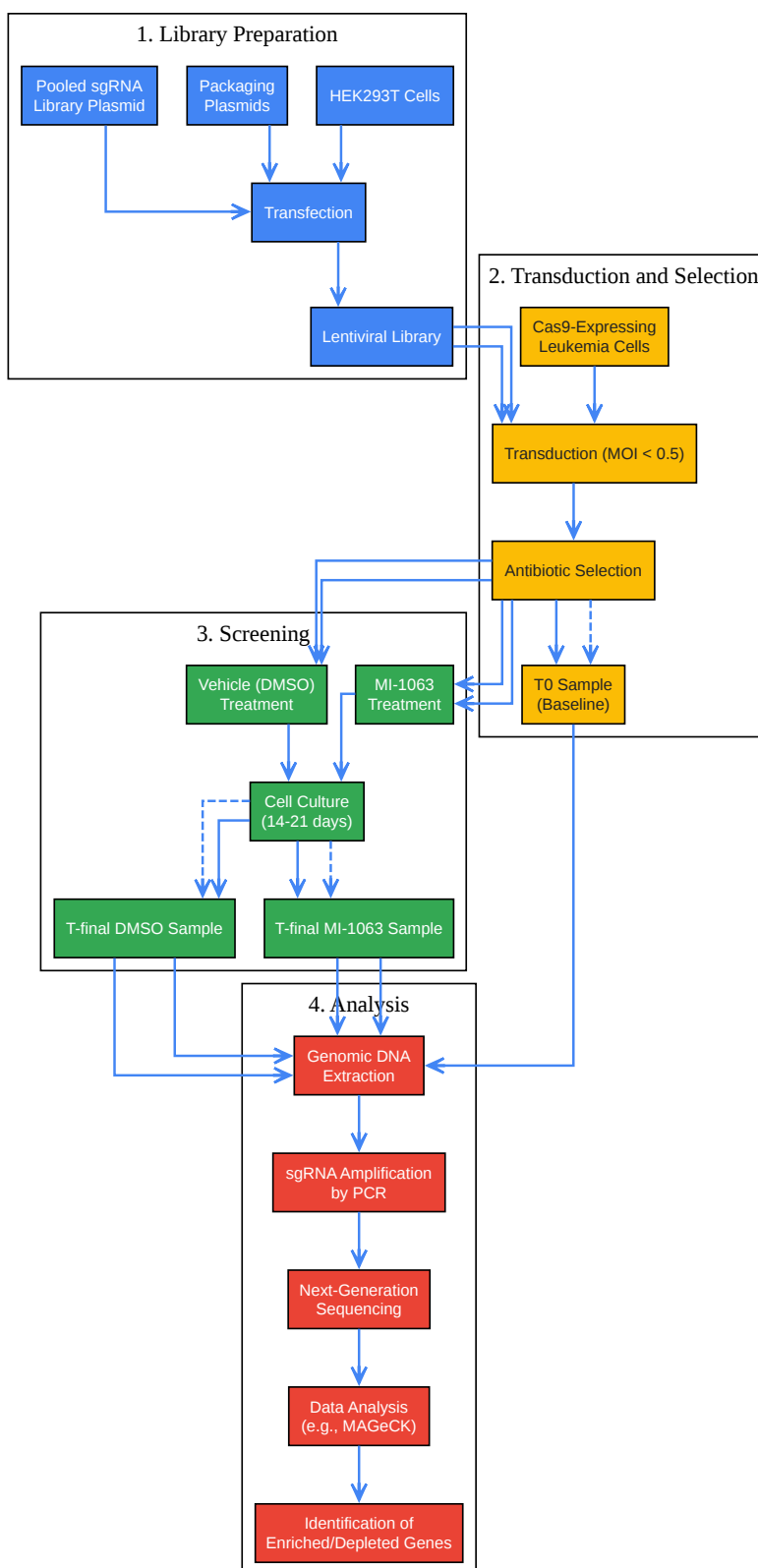
- Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[3] The analysis will identify sgRNAs that are significantly enriched or depleted in the **MI-1063**-treated population compared to the DMSO-treated and T0 populations.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Menin-MLL signaling pathway and the mechanism of action of **MI-1063**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with **MI-1063**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
- To cite this document: BenchChem. [Application Note: MI-1063 in CRISPR Screening Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15621279/docs#application-note-mi-1063-in-crispr-screening-assays\]](https://www.benchchem.com/product/b15621279/docs#application-note-mi-1063-in-crispr-screening-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)